molecular formula C17H13NO B1361211 4-[2-(4-Quinolinyl)vinyl]phenol

4-[2-(4-Quinolinyl)vinyl]phenol

Cat. No.: B1361211
M. Wt: 247.29 g/mol
InChI Key: AMPIAJAEPGYBAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview and Significance of 4-[2-(4-Quinolinyl)vinyl]phenol

This compound (CAS 789-76-4) is a heterocyclic organic compound with the molecular formula $$ \text{C}{17}\text{H}{13}\text{NO} $$. Its structure features a quinoline moiety linked to a phenolic group via a conjugated vinyl bridge (Figure 1). This extended π-conjugation system enables unique photophysical properties, making it valuable in materials science and sensor development. The compound’s significance lies in its dual functionality: the quinoline group contributes to metal coordination and fluorescence, while the phenolic hydroxyl group allows hydrogen bonding and solubility modulation.

Key applications include:

  • Chemodosimeters : The compound’s ability to undergo cyanide-induced structural changes enables ratiometric fluorescence detection of cyanide at sub-micromolar concentrations.
  • Anti-angiogenic agents : Quinoline-vinylphenol derivatives exhibit inhibitory effects on vascular endothelial growth factor signaling, with demonstrated activity in zebrafish models.
  • Coordination polymers : The planar structure facilitates self-assembly into metal-organic frameworks (MOFs) with potential catalytic applications.

Historical Context of Quinoline-Based Compounds

Quinoline chemistry originated in 1834 with Friedlieb Ferdinand Runge’s isolation of quinoline from coal tar. The subsequent synthesis of quinine in 1854 marked a milestone in antimalarial drug development. Over 200 bioactive quinoline alkaloids have since been identified, driving innovations in:

Era Development Impact
1940s Chloroquine synthesis Revolutionized malaria treatment
1980s Fluoroquinolone antibiotics Broad-spectrum antimicrobial therapy
21st c. NIK inhibitors & anti-angiogenic agents Targeted cancer therapeutics

This compound represents a modern evolution of this legacy, combining classical heterocyclic architecture with tailored functionality for advanced materials.

Molecular Structure and Position in Heterocyclic Chemistry

The molecule’s planar geometry arises from conjugation between the quinoline’s aromatic system ($$ \lambda_{\text{max}} $$ 320–350 nm) and the phenol-vinyl group. Key structural features include:

Property Value/Description Source
Molecular weight 247.29 g/mol
Density 1.246 g/cm³
Boiling point 443.4°C at 760 mmHg
LogP 4.11
Hydrogen bond donors 1 (phenolic -OH)
Conjugation length 12-atom π-system

Compared to related compounds:

Compound Molecular Formula Conjugation Length Application
4-Vinylphenol C₈H₈O 8-atom Flavor chemistry
2-Methoxy-4-vinylphenol C₉H₁₀O₂ 9-atom Aroma compounds
Quinoline C₉H₇N 10-atom Antimalarial precursors

The extended conjugation in this compound enhances charge transfer efficiency, as evidenced by its bathochromic shift (Δλ = 65 nm vs. quinoline). Nuclear magnetic resonance (NMR) studies reveal distinct proton environments: the phenolic -OH resonates at δ 9.41 ppm, while quinoline protons appear between δ 7.20–8.22 ppm.

Properties

IUPAC Name

4-(2-quinolin-4-ylethenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO/c19-15-9-6-13(7-10-15)5-8-14-11-12-18-17-4-2-1-3-16(14)17/h1-12,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPIAJAEPGYBAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C=CC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Implications

  • Pharmacological Potential: The vinyl-phenol-quinoline framework is underexplored but promising for angiogenesis modulation (e.g., cancer therapy) .
  • Stereochemical Optimization : Z-isomers like QB-799 warrant further study to maximize therapeutic efficacy.
  • Structure-Activity Relationships (SAR) : Systematic modifications (e.g., halogenation, linker variation) could refine target specificity and reduce toxicity.

Preparation Methods

Aldol-Type Condensation Reaction

The primary and most widely reported method for synthesizing 4-[2-(4-quinolinyl)vinyl]phenol involves a base-catalyzed condensation between 4-quinolinecarboxaldehyde and 4-hydroxybenzaldehyde or related phenolic aldehydes. This method is analogous to an aldol condensation or Knoevenagel-type reaction, where the vinyl linkage is formed by the elimination of water between the aldehyde groups.

Typical reaction conditions:

  • Reactants: 4-quinolinecarboxaldehyde and 4-hydroxybenzaldehyde
  • Solvent: Ethanol or methanol
  • Catalyst/Base: Sodium hydroxide (NaOH) or other mild bases
  • Temperature: Reflux conditions (approx. 78°C for ethanol)
  • Reaction time: Several hours, typically 4–6 hours
  • Workup: Acidification and extraction to isolate the product.

Mechanism:

  • The base deprotonates the phenol or aldehyde alpha-hydrogen, forming an enolate or carbanion intermediate.
  • Nucleophilic attack on the aldehyde carbonyl carbon of the other reactant.
  • Elimination of water to form the vinylene linkage (C=C) between the quinoline and phenol rings.

This method yields the (Z)-isomer predominantly, consistent with stereochemical control in the condensation step.

Data Table Summarizing the Primary Preparation Method

Parameter Details
Reactants 4-Quinolinecarboxaldehyde + 4-Hydroxybenzaldehyde
Solvent Ethanol or Methanol
Catalyst/Base Sodium hydroxide (NaOH)
Temperature Reflux (~78°C for ethanol)
Reaction Time 4–6 hours
Product Isomer Predominantly (Z)-4-[2-(4-quinolinyl)vinyl]phenol
Yield Typically high, >80% reported in similar condensation reactions
Purification Acidification, extraction, recrystallization
Physical State of Product Solid, melting/boiling points consistent with literature

Q & A

Q. What synthetic methodologies are effective for synthesizing 4-[2-(4-Quinolinyl)vinyl]phenol, and how can reaction conditions be optimized?

The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as the Heck reaction, between 4-vinylphenol and 4-chloroquinoline derivatives. Key parameters include catalyst selection (e.g., Pd(OAc)₂), ligand choice (e.g., PPh₃), solvent optimization (DMF or toluene), and temperature control (80–120°C). Purification typically involves column chromatography with ethyl acetate/hexane gradients. Reaction progress should be monitored via TLC and confirmed by HPLC-MS .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Critical methods include:

  • ¹H/¹³C NMR : Vinyl protons appear as doublets (δ 6.5–7.5 ppm, J ≈ 16 Hz, indicating trans configuration), phenolic -OH as a broad peak (δ ~9–10 ppm), and quinoline protons as multiplets (δ 7.5–9.0 ppm).
  • FT-IR : Phenolic O-H stretching (3200–3500 cm⁻¹), conjugated C=C (1600–1650 cm⁻¹), and quinoline ring vibrations (1500–1600 cm⁻¹).
  • HRMS : Molecular ion peak matching the exact mass (C₁₇H₁₃NO, m/z 247.0997). Cross-reference with PubChem and NIST spectral databases for validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies may arise from variations in test systems (e.g., cell lines, microbial strains), concentration ranges, or assay conditions. Standardize protocols by:

  • Testing across multiple cell lines (e.g., HepG2, MCF-7) with dose-response curves (0.1–100 μM).
  • Verifying compound purity (>95% via HPLC) to exclude degradation products.
  • Performing meta-analyses using tools like RevMan to identify trends. Compare EC₅₀/IC₅₀ values under matched conditions .

Q. What computational approaches predict the electronic properties and binding modes of this compound?

Use density functional theory (DFT) at the B3LYP/6-311++G** level to:

  • Calculate HOMO-LUMO gaps for reactivity prediction.
  • Perform molecular docking (e.g., AutoDock Vina) against targets like topoisomerase II. Validate with molecular dynamics simulations (100 ns trajectories) and correlate with experimental enzyme inhibition data .

Q. How should structure-activity relationship (SAR) studies optimize the bioactivity of derivatives?

Systematically modify:

  • Quinoline ring : Introduce electron-withdrawing (-NO₂) or donating (-OCH₃) groups at C-2/C-6.
  • Vinyl bridge : Test E/Z isomerism via photoirradiation.
  • Phenolic group : Explore methyl ethers or prodrugs to enhance bioavailability. Use high-throughput screening and multivariate analysis (e.g., PCA) to link structural descriptors with activity .

Methodological Guidance

Q. What experimental strategies evaluate the antioxidant potential of this compound?

Combine:

  • DPPH/ABTS assays : Measure radical scavenging (IC₅₀) with ascorbic acid as a reference.
  • Cellular antioxidant activity (CAA) : Use HepG2 cells loaded with DCFH-DA probe under oxidative stress.
  • In vivo models : Administer to CCl₄-treated rodents and quantify SOD, CAT, and GSH levels. Validate via Nrf2 pathway activation (Western blot) .

Q. How to assess toxicity profiles while exploring therapeutic applications?

  • Conduct Ames tests for mutagenicity and micronucleus assays for genotoxicity.
  • Compare results with structurally related compounds (e.g., nitroso derivatives) reported in toxicology databases.
  • Perform acute/chronic toxicity studies in rodents, monitoring hepatic and renal biomarkers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.